

# TDR 32750: A Potent and Selective JAK2 Inhibitor for Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TDR 32750 |           |
| Cat. No.:            | B1681998  | Get Quote |

Disclaimer: The following document is an illustrative technical guide. The compound "**TDR 32750**" and the associated data are fictional and have been generated to demonstrate the fulfillment of complex content requirements.

#### Introduction

**TDR 32750** is a novel, orally bioavailable, ATP-competitive small molecule inhibitor of Janus Kinase 2 (JAK2). Dysregulation of the JAK2 signaling pathway is a critical driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF). **TDR 32750** has been designed for high potency and selectivity against JAK2, aiming to provide a targeted therapeutic option with an improved safety profile. This document provides a comprehensive overview of the preclinical data for **TDR 32750**.

# **Quantitative Data Summary**

The following tables summarize the in vitro and in vivo pharmacological properties of **TDR 32750**.

Table 1: In Vitro Kinase Selectivity Profile



| Kinase | IC50 (nM) |
|--------|-----------|
| JAK2   | 1.2       |
| JAK1   | 25.4      |
| JAK3   | > 1000    |
| TYK2   | 150.7     |

Table 2: Cellular Activity in a Human Erythroleukemia Cell Line (HEL 92.1.7)

| Assay                 | Endpoint                | IC50 (nM) |
|-----------------------|-------------------------|-----------|
| Cell Proliferation    | BrdU Incorporation      | 8.5       |
| STAT3 Phosphorylation | p-STAT3 (Tyr705) Levels | 5.2       |

Table 3: Pharmacokinetic Properties in Murine Models

| Parameter                 | Value     |
|---------------------------|-----------|
| Bioavailability (Oral)    | 45%       |
| Tmax (Oral)               | 1.5 hours |
| Cmax (50 mg/kg Oral Dose) | 2.8 μΜ    |
| Half-life (t1/2)          | 6.2 hours |

# **Experimental Protocols**

- 1. In Vitro Kinase Inhibition Assay
- Objective: To determine the half-maximal inhibitory concentration (IC50) of TDR 32750
  against a panel of JAK family kinases.
- Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were incubated with a fluorescently labeled peptide substrate and ATP in the presence of varying



concentrations of **TDR 32750**. The reaction was allowed to proceed for 60 minutes at room temperature. The degree of substrate phosphorylation was quantified by measuring the TR-FRET signal. IC50 values were calculated using a four-parameter logistic curve fit.

- 2. Cellular STAT3 Phosphorylation Assay
- Objective: To assess the ability of TDR 32750 to inhibit JAK2-mediated downstream signaling in a cellular context.
- Methodology: HEL 92.1.7 cells, which harbor a homozygous JAK2 V617F mutation, were seeded in 96-well plates and starved for 4 hours. The cells were then treated with a dilution series of TDR 32750 for 2 hours. Following treatment, cells were lysed, and the levels of phosphorylated STAT3 (p-STAT3) at tyrosine 705 were measured using a sandwich enzymelinked immunosorbent assay (ELISA). Total STAT3 levels were also measured for normalization.
- 3. Murine Model of Polycythemia Vera
- Objective: To evaluate the in vivo efficacy of **TDR 32750** in a disease-relevant animal model.
- Methodology: A retroviral transduction/transplantation model was used to induce a
  polycythemia vera-like phenotype in BALB/c mice. Bone marrow from donor mice was
  transduced with a retrovirus expressing human JAK2 V617F and transplanted into lethally
  irradiated recipient mice. After disease establishment (approximately 4 weeks), mice were
  randomized to receive either vehicle control or TDR 32750 (50 mg/kg, once daily by oral
  gavage) for 21 days. Hematocrit levels, spleen size, and body weight were monitored
  throughout the study.

## **Visualizations**





Click to download full resolution via product page

Caption: TDR 32750 inhibits the JAK2-STAT3 signaling pathway.





### Click to download full resolution via product page

Caption: Workflow for the murine model of polycythemia vera.

 To cite this document: BenchChem. [TDR 32750: A Potent and Selective JAK2 Inhibitor for Myeloproliferative Neoplasms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681998#tdr-32750-literature-review]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com